molecular formula C19H19NO3 B6343899 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid CAS No. 885958-79-2

4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid

Cat. No. B6343899
CAS RN: 885958-79-2
M. Wt: 309.4 g/mol
InChI Key: IWUFTOBAXFRALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid (BPCA) is an organic compound with a wide range of uses in scientific research. It is a synthetic derivative of pyrrolidine, a cyclic amine, and is used as a building block in organic synthesis. BPCA is a versatile compound, and has been used in a variety of applications, from drug discovery to materials science.

Mechanism of Action

The mechanism of action of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been shown to inhibit the enzyme 11β-HSD2, which is involved in the metabolism of glucocorticoids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. Additionally, it has been shown to inhibit the enzyme 11β-HSD2, which is involved in the metabolism of glucocorticoids.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it has been used in a variety of scientific research applications, and has been shown to have biochemical and physiological effects. However, there are also some limitations to using this compound for laboratory experiments. For example, the mechanism of action of this compound is not fully understood, and its effects on humans are not known.

Future Directions

There are a number of potential future directions for the use of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid. For example, further research could be conducted to better understand the mechanism of action of this compound, and its effects on humans. Additionally, further research could be conducted to develop novel compounds based on this compound, such as inhibitors of acetylcholinesterase or 11β-HSD2. Additionally, further research could be conducted to explore the potential of this compound as a component in materials science, such as the synthesis of functionalized polymers. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid is a multi-step process that involves the reaction of pyrrolidine with benzoyl chloride, followed by a reaction with benzyl bromide. The reaction of pyrrolidine with benzoyl chloride leads to the formation of an intermediate, 4-benzoyl-1-pyrrolidin-3-one, which is then reacted with benzyl bromide to form the final product, this compound. The reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, and methanol.

Scientific Research Applications

4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. This compound has also been used in materials science, as a component in the synthesis of functionalized polymers. Additionally, it has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2).

properties

IUPAC Name

4-benzoyl-1-benzylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-18(15-9-5-2-6-10-15)16-12-20(13-17(16)19(22)23)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUFTOBAXFRALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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